REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]2[C:7](=[CH2:13])[CH2:8][CH2:9][CH2:10][C:11]=2[CH:12]=1.[OH:14]I(C1C=CC=CC=1)OS(C1C=CC(C)=CC=1)(=O)=O>O.CO>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]2[CH2:13][C:7](=[O:14])[CH2:8][CH2:9][CH2:10][C:11]=2[CH:12]=1
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
OI(OS(=O)(=O)C1=CC=C(C)C=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of the MeOH
|
Type
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ADDITION
|
Details
|
EtOAc (˜30 mL) was added
|
Type
|
CUSTOM
|
Details
|
Insoluble material was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate layers were separated
|
Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (20 mL)
|
Type
|
WASH
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Details
|
The combined organic solutions were washed with brine (˜25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the material was purified on silica gel (40 g)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C=N1)CC(CCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.922 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |